![molecular formula C10H17N3 B2613575 cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine CAS No. 1936332-73-8](/img/structure/B2613575.png)
cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
Histamine Receptor Antagonist
- "Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan)" is recognized as a novel reference antagonist for the histamine H3 receptor. This compound, due to its structural features, is significant in the study of histamine receptors (Stark, 2000).
Synthesis of Amino Acids and Derivatives
- Research includes the synthesis of "cyclopropanation of the CC bond with trimethylsulfoxonium iodide" leading to "optically pure form and high yield" of cyclopropyl methanamines. These findings contribute to the development of novel amino acids and their derivatives (Demir et al., 2004).
Development of Novel Compounds
- Studies involve synthesizing new compounds, such as "N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine" for various potential applications. These synthetic processes contribute to expanding the library of novel chemical entities (Vishwanathan & Gurupadayya, 2014).
Conformational Restriction of Histamine
- The compound "(1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane" is identified as a potent H(3) receptor agonist. This research is vital for understanding the specific binding to histamine receptors and the implications of conformational restriction (Kazuta et al., 2003).
Antifungal Activity Studies
- Compounds like "2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols" are synthesized and evaluated for their antifungal activities, providing insights into new antifungal agents (Chevreuil et al., 2007).
Cytotoxic Agents Synthesis
- Synthesis of "N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines" and their evaluation as potential anti-tumor agents demonstrates the compound's relevance in cancer research (Ramazani et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-6(2)8-5-12-10(13-8)9(11)7-3-4-7/h5-7,9H,3-4,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGZJIPWXNYSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)C(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2613492.png)
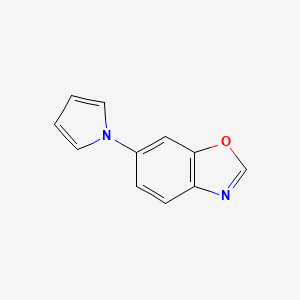
![5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-furamide](/img/structure/B2613494.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613495.png)


![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2613499.png)
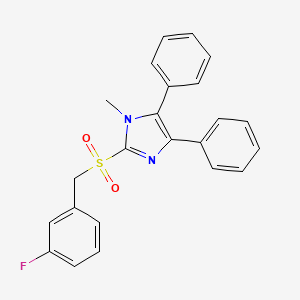
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2613503.png)
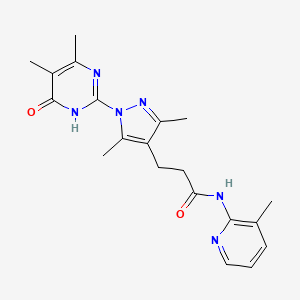
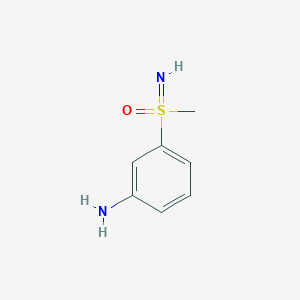

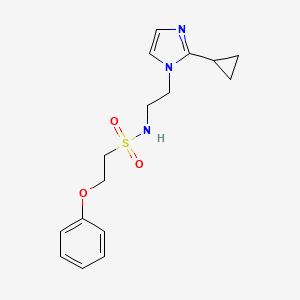
![Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate](/img/structure/B2613513.png)
